2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound that features a naphthalene ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2-naphthalen-2-yloxyacetic acid with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, or bromine (Br₂) for bromination.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-naphthalen-2-yloxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide
- 2-(naphthalen-2-yloxy)ethane-1-sulfonyl fluoride
- 2-(naphthalen-2-yl)ethane-1-thiol
Uniqueness
2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a naphthalene ring and a nitrophenyl group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-20-12-16-7-3-4-8-18(16)22(24)25)13-26-17-10-9-14-5-1-2-6-15(14)11-17/h1-12H,13H2,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHULSIFCOVIDF-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.